

# A Guide to the Published Data on PF-06260414: A Foundational Data Summary

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | PF2562  |           |
| Cat. No.:            | B610025 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive summary of the published data on PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM). The information presented here is primarily based on the first-in-human clinical trial sponsored by Pfizer (NCT02070939) and its corresponding publication by Bhattacharya et al. (2016).

Important Note on Reproducibility: To date, the primary data on the safety, pharmacokinetics, and pharmacodynamics of PF-06260414 in humans originates from a single, industry-sponsored study. Independent replication of these findings in subsequent clinical or preclinical studies has not been identified in the public domain. Therefore, this guide serves as a detailed overview of the foundational data, with the understanding that its reproducibility has not yet been independently established.

### **Mechanism of Action**

PF-06260414 is designed to selectively bind to and activate androgen receptors (AR) in specific tissues, such as muscle and bone, with the aim of eliciting anabolic effects while minimizing androgenic side effects in tissues like the prostate.[1] As a partial agonist of the AR, it competes with endogenous androgens like dihydrotestosterone (DHT) for binding.[2] Upon binding, the PF-06260414-AR complex is thought to translocate to the nucleus and modulate the transcription of target genes, leading to its tissue-selective effects.[2]





Click to download full resolution via product page

Signaling pathway of PF-06260414.



# **Data Presentation**

The following tables summarize the key pharmacokinetic, pharmacodynamic, and safety data from the first-in-human study of PF-06260414.

Table 1: Pharmacokinetic Properties of PF-06260414[3]

| Parameter                                 | Single Ascending Dose<br>(SAD)                                                                | Multiple Ascending Dose (MAD)                                             |
|-------------------------------------------|-----------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Dose Range                                | 1 to 400 mg                                                                                   | 3 to 100 mg BID                                                           |
| Time to Maximum Concentration (Tmax)      | ~1-2 hours                                                                                    | Not explicitly stated, but absorption is described as fast.               |
| Mean Half-life (t½)                       | ~6.9 to 12.8 hours                                                                            | Not explicitly stated, but PK properties were time-independent.           |
| Dose Proportionality                      | Yes                                                                                           | Yes                                                                       |
| Ethnic Differences (Japanese vs. Western) | Cmax and AUCT geometric means in Japanese subjects were 98.6% and 79.5% higher, respectively. | Not explicitly stated for MAD,<br>but HPG axis modulation was<br>similar. |

Table 2: Pharmacodynamic Effects of PF-06260414

(Multiple Ascending Doses)[3]

| Biomarker                           | Maximum Placebo-Corrected Modulation (at 100 mg BID) |
|-------------------------------------|------------------------------------------------------|
| Total Testosterone                  | Modulated                                            |
| Sex Hormone-Binding Globulin (SHBG) | Modulated                                            |
| High-Density Lipoprotein (HDL)      | Modulated                                            |

Note: The precise quantitative values for the maximum placebo-corrected modulations were not detailed in the primary publication.



Table 3: Reported Adverse Events (AEs) in the First-in-

**Human Study** 

| Adverse Event                                 | Frequency  | Severity                                                               |
|-----------------------------------------------|------------|------------------------------------------------------------------------|
| Increase in Alanine<br>Aminotransferase (ALT) | 7 subjects | Mild; one subject had an elevation >4 times the upper limit of normal. |
| Headache                                      | 3 subjects | Mild                                                                   |

Note: No serious adverse events (SAEs) were reported in the study.

# **Experimental Protocols**

The data presented above were generated from a randomized, double-blind, placebocontrolled, single- and multiple-ascending dose study in healthy male subjects.

# **Study Design**

- Single Ascending Dose (SAD) Phase: Healthy male subjects received a single oral dose of PF-06260414 (ranging from 1 to 400 mg) or a placebo.
- Multiple Ascending Dose (MAD) Phase: Healthy male subjects received twice-daily (BID)
   oral doses of PF-06260414 (ranging from 3 to 100 mg) or a placebo for a specified duration.
- Additional Cohorts: The study also included a 60 mg once-daily cohort and a cohort of Japanese subjects receiving 30 mg BID.

## **Key Methodologies**

- Pharmacokinetic Analysis: Plasma samples were collected at various time points after dosing to determine the concentrations of PF-06260414. Standard non-compartmental analysis was used to calculate pharmacokinetic parameters such as Tmax, t½, Cmax, and AUC.
- Pharmacodynamic Analysis: Blood samples were collected to measure levels of hypothalamic-pituitary-gonadal (HPG) axis hormones, including total testosterone and sex







hormone-binding globulin (SHBG). Lipids, including HDL, were also assessed.

• Safety and Tolerability Assessment: This was evaluated through the monitoring of adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory results (including liver function tests like ALT).





Click to download full resolution via product page

First-in-human study workflow.



# **Comparison with Other Alternatives**

Direct comparative studies of PF-06260414 against other SARMs or anabolic agents in a clinical setting have not been published. Reviews of the SARM class of compounds indicate that effects such as reductions in HDL and testosterone levels, and elevations in liver enzymes, are potential class effects observed with other SARMs as well. However, without head-to-head trials, the relative potency and safety profile of PF-06260414 compared to other SARMs remains undetermined. The development of PF-06260414 appears to have been discontinued in Phase I.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scienceopen.com [scienceopen.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Guide to the Published Data on PF-06260414: A Foundational Data Summary]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610025#reproducibility-of-published-data-on-pf-06260414]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com